molecular formula C21H17ClN4O3S B11194213 N-(2-chlorophenyl)-2-[6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide

N-(2-chlorophenyl)-2-[6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide

Cat. No.: B11194213
M. Wt: 440.9 g/mol
InChI Key: SRQBLPVPZMMWAC-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{6-[(4-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{6-[(4-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable diester.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methylphenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{6-[(4-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{6-[(4-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLOROPHENYL)-2-{6-[(4-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C21H17ClN4O3S/c1-13-6-8-14(9-7-13)10-26-20(28)19-17(12-30-24-19)25(21(26)29)11-18(27)23-16-5-3-2-4-15(16)22/h2-9,12H,10-11H2,1H3,(H,23,27)

InChI Key

SRQBLPVPZMMWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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